4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a fluoropyridine moiety attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the fluoropyridine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance the compound’s binding affinity and selectivity, while the thiazole ring can contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 4-(5-Chloropyridin-3-yl)-1,3-thiazol-2-amine
- 4-(5-Bromopyridin-3-yl)-1,3-thiazol-2-amine
- 4-(5-Methylpyridin-3-yl)-1,3-thiazol-2-amine
Comparison: Compared to its analogs, 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .
Properties
Molecular Formula |
C8H6FN3S |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-(5-fluoropyridin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H6FN3S/c9-6-1-5(2-11-3-6)7-4-13-8(10)12-7/h1-4H,(H2,10,12) |
InChI Key |
AYCQRHIQNMNKQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C2=CSC(=N2)N |
Origin of Product |
United States |
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